5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-18-10-9-17(26-18)19(23)21-14-5-7-15(8-6-14)27(24,25)22-12-11-13-3-1-2-4-16(13)22/h1-10H,11-12H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARHHQMNCXPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Nitrobenzenesulfonyl)Indoline
Indoline (1.0 eq) reacts with 4-nitrobenzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane under nitrogen atmosphere. Pyridine (2.0 eq) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours. The crude product is washed with 1M HCl, water, and brine, yielding 1-(4-nitrobenzenesulfonyl)indoline as a pale-yellow solid (85% yield).
Reduction to 1-(4-Aminobenzenesulfonyl)Indoline
The nitro intermediate undergoes catalytic hydrogenation in ethanol (50 mL/g substrate) using 10% Pd/C (5 wt%) under 50 psi H2 at 25°C for 24 hours. Filtration and solvent evaporation afford 1-(4-aminobenzenesulfonyl)indoline as a white powder (90% yield, purity >98% by HPLC).
Amide Coupling with 5-Bromofuran-2-Carboxylic Acid
5-Bromofuran-2-carboxylic acid (1.1 eq) is activated with thionyl chloride (2.0 eq) in dry THF at reflux for 3 hours. After solvent removal, the resultant acid chloride is dissolved in THF and added dropwise to a solution of 1-(4-aminobenzenesulfonyl)indoline (1.0 eq) and triethylamine (3.0 eq) at 0°C. The mixture stirs overnight at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/EtOAc 3:1) to yield the title compound (75% yield).
Optimization of Critical Reaction Parameters
Sulfonylation Efficiency
The sulfonylation of indoline is highly sensitive to base selection. Pyridine outperforms DMAP or Et3N in minimizing di-sulfonation byproducts. A molar ratio of 1.2:1 (sulfonyl chloride:indoline) ensures complete conversion without excess reagent complications.
Hydrogenation Catalysts
Comparative studies reveal Pd/C as superior to Raney Ni for nitro reduction, offering higher selectivity and avoiding indoline ring hydrogenation. Solvent screening identifies ethanol as optimal for substrate solubility and catalyst activity.
Amide Coupling Agents
While acid chloride activation is effective, alternative methods using EDCl/HOBt in DMF achieve comparable yields (78%) but require longer reaction times (24 hours). Thionyl chloride remains preferred for scalability and cost-efficiency.
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, NH), 7.89–7.63 (m, 4H, Ar-H), 6.84 (d, J = 3.6 Hz, 1H, furan-H), 6.72 (d, J = 3.6 Hz, 1H, furan-H), 3.82 (t, J = 8.4 Hz, 2H, indoline-CH2), 3.12 (t, J = 8.4 Hz, 2H, indoline-CH2).
-
13C NMR (100 MHz, DMSO-d6) : δ 160.1 (C=O), 152.3 (furan-C), 142.7 (sulfonyl-C), 128.9–116.4 (aromatic-C), 47.8 (indoline-CH2).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 447.3 (calculated: 447.3), with isotopic patterning consistent with bromine.
Infrared Spectroscopy
Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1340–1160 cm⁻¹ (S=O asymmetric/symmetric stretches) validate the amide and sulfonamide functionalities.
Synthetic Challenges and Alternative Pathways
Para-Directing Limitations
Initial attempts to sulfonate nitrobenzene yielded meta-substituted products, necessitating alternative routes. The use of 4-nitrobenzenesulfonyl chloride, albeit less accessible, circumvented this issue.
Amine Reactivity in Coupling
The electron-withdrawing sulfonamide group deactivates the para-amine, necessitating stoichiometric base (Et3N) to enhance nucleophilicity. Microwave-assisted coupling (50°C, 1 hour) improved yields to 82% but risks furan ring degradation.
Bromine Compatibility
Early-stage bromination of furan-2-carboxylic acid proved problematic due to ring cleavage. Introducing bromine post-amide coupling via electrophilic substitution was explored but led to regiochemical ambiguity.
Industrial-Scale Manufacturing Considerations
Solvent Recovery
Ethanol and THF are prioritized for their low toxicity and ease of recovery via distillation. A closed-loop system reduces waste by 40% compared to batch processing.
Catalytic Recycling
Pd/C catalyst reuse over five cycles maintains >90% reduction efficiency, lowering production costs by 15%.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the bromine atom can yield a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. It may inhibit cell proliferation by interfering with the cell cycle and promoting programmed cell death.
-
Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, indicating potent cytotoxic effects .
- Another investigation into indole-based compounds revealed that modifications to the indole structure enhanced their anti-tumor efficacy, suggesting that the sulfonamide group plays a crucial role in increasing biological activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains:
- Mechanism of Action : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of this compound indicate that both the bromine substituent and the sulfonamide group are essential for enhancing biological activity:
| Compound Feature | Effect on Activity |
|---|---|
| Bromine Substituent | Increases lipophilicity and potentially enhances cellular uptake |
| Sulfonamide Group | Critical for interaction with biological targets and enhancing solubility |
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with a variety of biological targets, including enzymes and receptors, which may contribute to the compound’s biological activity . The sulfonyl group may also play a role in modulating the compound’s interactions with its targets .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The target compound ’s dihydroindole sulfonyl group distinguishes it from analogs with piperidinyl (Analog 1) or triazolo-pyridazine (Analog 2) substituents. The indole’s aromaticity may enhance binding to hydrophobic enzyme pockets compared to aliphatic piperidine .
- Analog 2 ’s triazolo-pyridazine group introduces nitrogen-rich heterocycles, likely improving metabolic stability but reducing solubility due to lower polarity .
Computational and Crystallographic Insights
- SHELX Refinement : Used to resolve crystal structures of related sulfonamides (e.g., Analog 4), confirming planar geometries and hydrogen-bonding networks critical for activity .
Biological Activity
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide (CAS No. 356094-62-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H15BrN2O4S, with a molecular weight of 447.3 g/mol. The compound features a bromine atom, an indole moiety, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrN2O4S |
| Molecular Weight | 447.3 g/mol |
| CAS Number | 356094-62-7 |
| Synonyms | This compound |
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that related indole derivatives possess cytotoxic effects against various cancer cell lines. The presence of the indole structure is often associated with enhanced interaction with biological targets such as Bcl-2 proteins, which are crucial in regulating apoptosis.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxicity of several indole-based compounds against human glioblastoma (U251) and melanoma (WM793) cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating promising anticancer potential .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may interfere with the Bcl-2 family of proteins, leading to increased apoptosis in malignant cells. Molecular dynamics simulations have suggested that this compound interacts primarily through hydrophobic contacts with target proteins .
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds containing bromine and sulfonamide groups have been reported to show effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Table 2: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 5-bromo-N-[4-(2,3-dihydro... | Antibacterial | 46.9 |
| Related Indole Derivative | Antifungal | 7.8 |
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on similar compounds to elucidate the structural features critical for biological activity. Key findings suggest that:
- Bromine Substitution : The presence of bromine at specific positions enhances both cytotoxic and antimicrobial activities.
- Indole Moiety : Essential for interaction with cellular targets involved in apoptosis.
- Sulfonamide Group : Contributes to solubility and bioavailability.
Q & A
Q. What are the established synthetic routes for 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide, and what key intermediates are involved?
- Methodology : The synthesis typically involves: (i) Formation of the sulfonamide intermediate via reaction of 2,3-dihydro-1H-indole with chlorosulfonic acid under controlled conditions (0°C to room temperature, DCM solvent) to yield the sulfonyl chloride intermediate . (ii) Coupling with 5-bromo-2-furoic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF. (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
- Critical Intermediates : Sulfonyl chloride (e.g., 2,3-dihydro-1H-indole-1-sulfonyl chloride) and activated furoic acid derivatives (e.g., acid chlorides or NHS esters) .
Q. How can researchers validate the purity and structural identity of this compound during synthesis?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with impurity thresholds ≤0.5% total impurities .
- Structural Confirmation :
- NMR : - and -NMR to confirm sulfonamide linkage (e.g., sulfonyl proton at δ 3.2–3.5 ppm) and bromofuran signals (δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and isotopic pattern (bromine signature) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Assay Design :
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-associated enzymes (e.g., carbonic anhydrase) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized using Design of Experiments (DoE)?
- DoE Parameters :
- Variables : Temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCI: 1.2–2.0 equiv).
- Response Surface Modeling : Central composite design to identify interactions between variables, prioritizing yield and purity .
- Case Study : A 30% yield improvement was achieved by optimizing coupling reaction temperature (40°C) and solvent (DMF with 5% LiCl additive) .
Q. How to resolve contradictions in reported crystal structure data for sulfonamide derivatives?
- Approach :
- X-ray Refinement : Use SHELXL for high-resolution data (e.g., Mo-Kα radiation, θ range 2.5–25.0°) to resolve disorder in the dihydroindole ring .
- Comparative Analysis : Overlay with reference structures (e.g., CCDC entries) to validate sulfonamide torsion angles (±5° tolerance) .
Q. What strategies are effective for impurity profiling in large-scale synthesis of this compound?
- Advanced LC-MS Techniques :
- QTOF-MS : Identify trace impurities (e.g., des-bromo byproduct, m/z 315.1) via exact mass and fragmentation patterns .
- Forced Degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH, 60°C) to detect hydrolytically labile impurities (e.g., sulfonamide cleavage) .
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Protocol :
- Docking Studies : Use AutoDock Vina with sulfonamide-focused force fields (e.g., AMBER) and target protein PDB structures (e.g., 4XYZ for carbonic anhydrase).
- MD Simulations : 100 ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å) .
Q. What experimental conditions are critical for stability studies of this compound under physiological pH?
- Stability Protocol :
- Buffer Systems : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analysis : UPLC monitoring at 0, 24, 48, and 72 hours for degradation products (e.g., hydrolysis at the furan ring) .
Q. How can substituent modifications (e.g., bromine replacement) enhance the compound’s bioactivity?
- SAR Strategy :
- Halogen Substitution : Replace bromine with chlorine/iodine to evaluate steric/electronic effects on enzyme inhibition (e.g., IC shifts).
- Sulfonamide Linker : Introduce methyl/ethyl groups to modulate lipophilicity (logP) and membrane permeability .
Q. How to address contradictory bioactivity results between in vitro and cell-based assays?
- Troubleshooting Workflow :
- Solubility Check : Measure solubility in assay media (e.g., DMSO concentration ≤1% v/v) using nephelometry.
- Metabolic Stability : Incubate with liver microsomes (human/mouse) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
